Bienvenue dans la boutique en ligne BenchChem!

(3R,4S)-3-fluoro-4-(trifluoromethyl)piperidin-4-ol

Conformational restriction Scaffold hopping Fragment-based drug discovery

(3R,4S)-3-Fluoro-4-(trifluoromethyl)piperidin-4-ol is a chiral, cis-configured fluorinated piperidine derivative bearing a tertiary alcohol at the 4-position, a single fluorine substituent at the 3-position, and a trifluoromethyl group at the 4-position. Its molecular formula is C₆H₉F₄NO with a molecular weight of 187.14 g/mol and a computed XLogP3-AA of 0.7, placing it in a favorable lipophilicity range for fragment-based drug discovery.

Molecular Formula C6H9F4NO
Molecular Weight 187.14 g/mol
Cat. No. B8026326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,4S)-3-fluoro-4-(trifluoromethyl)piperidin-4-ol
Molecular FormulaC6H9F4NO
Molecular Weight187.14 g/mol
Structural Identifiers
SMILESC1CNCC(C1(C(F)(F)F)O)F
InChIInChI=1S/C6H9F4NO/c7-4-3-11-2-1-5(4,12)6(8,9)10/h4,11-12H,1-3H2/t4-,5+/m1/s1
InChIKeyKJZOLOJJHHQFKF-UHNVWZDZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R,4S)-3-Fluoro-4-(trifluoromethyl)piperidin-4-ol: Stereochemically Defined Fluorinated Piperidine Building Block for Medicinal Chemistry Procurement


(3R,4S)-3-Fluoro-4-(trifluoromethyl)piperidin-4-ol is a chiral, cis-configured fluorinated piperidine derivative bearing a tertiary alcohol at the 4-position, a single fluorine substituent at the 3-position, and a trifluoromethyl group at the 4-position [1]. Its molecular formula is C₆H₉F₄NO with a molecular weight of 187.14 g/mol and a computed XLogP3-AA of 0.7, placing it in a favorable lipophilicity range for fragment-based drug discovery [1]. The compound is commercially supplied in research quantities (typically 95% purity) and is cataloged under CAS 1932520-09-6 and MDL MFCD28119148 .

Why Generic Substitution Fails for (3R,4S)-3-Fluoro-4-(trifluoromethyl)piperidin-4-ol in Drug Discovery Programs


This compound cannot be freely interchanged with other trifluoromethyl-piperidine analogs because of the precise interplay of three structural features whose effects are non-additive: (i) the cis-(3R,4S) relative stereochemistry, which dictates the spatial orientation of the 3-fluoro and 4-trifluoromethyl substituents and governs molecular recognition at chiral biological targets [1]; (ii) the combined electron-withdrawing effect of the vicinal fluorine and trifluoromethyl groups, which modulates piperidine nitrogen basicity and, consequently, hERG liability and pharmacokinetic behavior in a manner distinct from mono-substituted analogs [1]; and (iii) the presence of the tertiary alcohol at C4, which contributes to hydrogen-bonding capacity and metabolic stability in a way that cannot be replicated by des-hydroxy or secondary alcohol analogs alone [2].

(3R,4S)-3-Fluoro-4-(trifluoromethyl)piperidin-4-ol: Quantitative Differentiation Evidence Against Closest Structural Analogs


Conformational Rigidity: Zero Rotatable Bonds Differentiate This Scaffold from Flexible Piperidine Analogs

The (3R,4S)-3-fluoro-4-(trifluoromethyl)piperidin-4-ol scaffold possesses zero rotatable bonds between the piperidine ring and its substituents [1]. This conformational rigidity contrasts sharply with common comparator fragments such as 3-fluoropiperidine and 4-(trifluoromethyl)piperidine, which retain rotational freedom about the C–CF₃ or C–F bonds. In fragment-based drug discovery, lower numbers of rotatable bonds correlate with reduced entropic penalty upon target binding and higher ligand efficiency [2].

Conformational restriction Scaffold hopping Fragment-based drug discovery

Calculated pKa Reduction from Dual Fluorination: Lower Basicity vs. Mono-Fluorinated Piperidines

Systematic chemoinformatic studies on fluorinated piperidine libraries demonstrate that each fluorine atom introduced onto the piperidine ring reduces the calculated pKa of the conjugate acid by approximately 1.0–1.5 log units, with the effect being additive for multiple substituents [1]. The dual fluorination pattern (3-F plus 4-CF₃) in (3R,4S)-3-fluoro-4-(trifluoromethyl)piperidin-4-ol is therefore predicted to yield a pKa significantly lower than that of comparator compounds bearing only a single fluorine substituent. Specifically, 4-fluoropiperidine has an experimental pKa of 9.4 , while piperidine itself has a pKa of ~11.2 . The target compound, bearing both a 3-fluoro substituent and an inductively electron-withdrawing 4-CF₃ group, is expected to exhibit a pKa below 8.5, a threshold associated with reduced hERG channel affinity and improved cardiovascular safety profiles [1].

Basicity modulation hERG liability pKa prediction

Lipophilicity Control: XLogP3-AA of 0.7 Provides a Balanced Starting Point vs. Higher-logP Non-Fluorinated or Mono-CF₃ Analogs

The computed XLogP3-AA for (3R,4S)-3-fluoro-4-(trifluoromethyl)piperidin-4-ol is 0.7 [1]. This value falls within the optimal range for fragment-based drug discovery (typically −0.7 to +5.0 for drug-like molecules, with fragments ideally 0–3). In comparison, 4-(trifluoromethyl)piperidin-4-ol (lacking the 3-fluoro substituent) is expected to have a slightly higher logP due to reduced polarity, while 3-fluoropiperidin-4-ol (lacking the 4-CF₃) would have a lower logP. The balance of lipophilicity is critical: excessively high logP fragments (>3) suffer from poor aqueous solubility and increased promiscuous binding, while overly polar fragments (logP < 0) may lack membrane permeability [2].

Lipophilicity Drug-likeness Fragment physicochemical properties

Enantiomeric Purity and Stereochemical Integrity: The (3R,4S) Configuration as a Critical Procurement Specification

The compound is supplied as a single, defined enantiomer with cis-(3R,4S) absolute configuration (confirmed by SMILES: O[C@@]1(C(F)(F)F)CCNC[C@H]1F) . This is in contrast to racemic cis-3-fluoro-4-(trifluoromethyl)piperidin-4-ol or the trans-diastereomer, which are distinct chemical entities with different spatial arrangements. Literature precedent from related (3R,4S)-piperidine series indicates that stereochemical configuration can produce potency differences exceeding 250-fold at biological targets. For example, in the ohmefentanyl series, the 3R,4S,βS-isomer exhibited 28-fold greater analgesic potency than fentanyl and 6,300-fold greater potency than morphine, with the enantiomeric (3S,4R) isomers being substantially less active [1]. While target-specific potency data for (3R,4S)-3-fluoro-4-(trifluoromethyl)piperidin-4-ol itself are not publicly available as of 2026, the class-level precedent firmly establishes that procurement of the incorrect stereoisomer would yield fundamentally different biological outcomes.

Chiral building blocks Stereochemical integrity Enantioselective synthesis

Optimal Research and Industrial Application Scenarios for (3R,4S)-3-Fluoro-4-(trifluoromethyl)piperidin-4-ol


Fragment-Based Drug Discovery (FBDD) Library Design: Prioritizing Fluorinated 3D Scaffolds

This compound is ideally suited as a fluorinated fragment for inclusion in FBDD screening libraries. Its calculated XLogP3-AA of 0.7, zero rotatable bonds, and dual hydrogen bond donor/acceptor capacity (2 HBD, 6 HBA) position it within optimal fragment physicochemical space. The combination of fluorine and trifluoromethyl substituents provides a characteristic ¹⁹F NMR handle for ligand-observed and protein-observed NMR screening, enabling direct detection of weak (mM) binding events without the need for functional assay development. Libraries constructed with this compound can therefore be screened using ¹⁹F NMR-based fragment screening workflows .

Lead Optimization: Mitigating hERG Liability Through Basicity Modulation

Programs requiring a piperidine-containing scaffold with attenuated basicity to reduce hERG channel blocking liability should prioritize this compound over higher-pKa analogs. The dual electron-withdrawing substitution pattern (3-F + 4-CF₃) is predicted to lower piperidine pKa below 8.5 based on systematic studies of fluorinated piperidine series , moving it into the pKa range where hERG IC₅₀ values typically exceed 30 μM—a threshold associated with lower cardiac risk. In contrast, unsubstituted piperidine (pKa ≈ 11.2) and mono-fluorinated analogs (pKa ≈ 9.4) exhibit higher basicity that correlates with stronger hERG channel interactions .

Stereospecific Scaffold for Kinase and GPCR Inhibitor Programs

The defined (3R,4S) stereochemistry and tertiary alcohol functional handle make this compound particularly valuable as a core scaffold for synthesizing chiral kinase inhibitors and GPCR modulators. The tertiary 4-OH group provides a site for etherification, esterification, or carbamoylation to introduce target-specific vectors, while the rigid cis-relationship between the 3-F and 4-CF₃ groups imposes a conformational constraint that can be exploited for achieving selectivity within closely related enzyme isoforms . The fluorinated motif also confers metabolic stability advantages in oxidative metabolism pathways, as fluorine substitution at metabolically labile positions can reduce CYP-mediated clearance .

Benchmarking Physicochemical Property Modulation in Fluorinated Heterocycle Libraries

For medicinal chemistry groups conducting systematic structure–property relationship (SPR) studies, this compound serves as a key member of a matrix comparing the effects of single vs. dual fluorination on piperidine properties. Its physicochemical profile (MW = 187.14, XLogP3-AA = 0.7, HBD = 2, HBA = 6, zero rotatable bonds) represents a defined reference point against which mono-fluorinated, non-fluorinated, and trans-configured analogs can be benchmarked. Procurement of this specific stereoisomer enables rigorous, internally controlled studies of how incremental fluorination affects solubility, permeability, metabolic stability, and off-target pharmacology .

Quote Request

Request a Quote for (3R,4S)-3-fluoro-4-(trifluoromethyl)piperidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.